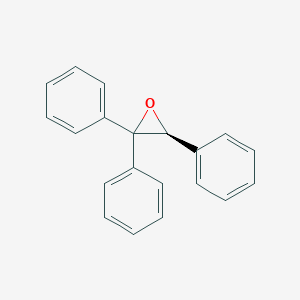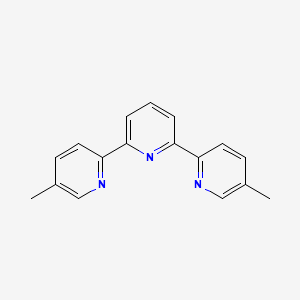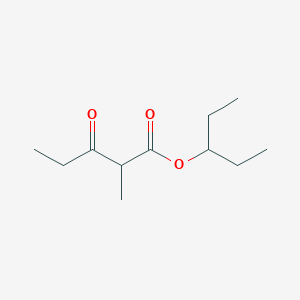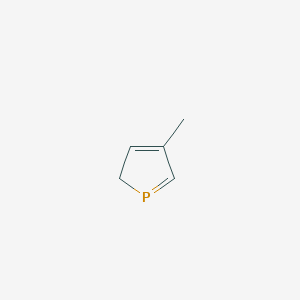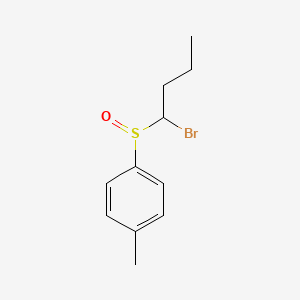
N-Acetylglycylglycylglycylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycylglycylglycylglycylglycylglycine is a synthetic peptide compound composed of multiple glycine residues with an acetyl group attached to the N-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each glycine residue is added using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput techniques and optimization of reaction conditions ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycine residues and acetic acid.
Oxidation: Oxidized peptide derivatives.
Substitution: Peptides with modified N-terminus groups.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and as a building block for larger peptides.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylglutamic acid: An extracellular metabolite involved in various metabolic pathways.
Uniqueness
N-Acetylglycylglycylglycylglycylglycylglycine is unique due to its repetitive glycine sequence and acetylated N-terminus, which confer distinct chemical and biological properties. Its simplicity and versatility make it a valuable tool in research and industrial applications.
Eigenschaften
| 164575-74-0 | |
Molekularformel |
C14H22N6O8 |
Molekulargewicht |
402.36 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H22N6O8/c1-8(21)15-2-9(22)16-3-10(23)17-4-11(24)18-5-12(25)19-6-13(26)20-7-14(27)28/h2-7H2,1H3,(H,15,21)(H,16,22)(H,17,23)(H,18,24)(H,19,25)(H,20,26)(H,27,28) |
InChI-Schlüssel |
WIPNMYLWJQKJTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



